molecular formula C26H24N6O3 B2361749 7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539797-56-3

7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2361749
CAS No.: 539797-56-3
M. Wt: 468.517
InChI Key: GDLHBKZWMOLRPC-UHFFFAOYSA-N
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Description

The compound 7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes:

  • A 3-methoxyphenyl group at position 5.
  • A 4-methoxyphenyl substituent at position 2.
  • A pyridin-3-yl carboxamide group at position 4.
    These substituents modulate electronic, steric, and solubility properties, influencing biological activity and synthetic pathways. Triazolopyrimidines are explored for antimicrobial, anticancer, and enzyme-inhibitory applications .

Properties

IUPAC Name

7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-16-22(25(33)29-19-7-5-13-27-15-19)23(18-6-4-8-21(14-18)35-3)32-26(28-16)30-24(31-32)17-9-11-20(34-2)12-10-17/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLHBKZWMOLRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC(=CC=C4)OC)C(=O)NC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule characterized by a fused triazole-pyrimidine structure. This compound incorporates various functional groups that enhance its potential biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula: C26H24N6O3
  • Molecular Weight: 468.5 g/mol
  • CAS Number: 539797-56-3
PropertyValue
Molecular FormulaC26H24N6O3
Molecular Weight468.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities:

  • Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The presence of methoxy groups is often associated with enhanced antimicrobial activity.
  • Enzyme Inhibition : Compounds with triazole and pyrimidine moieties frequently act as enzyme inhibitors.

The biological activity of this compound is likely attributed to its ability to interact with various biological targets:

  • Target Interaction Studies : Interaction studies are essential for understanding how this compound interacts with specific enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways.

1. Anticancer Activity

A study focusing on structurally similar compounds demonstrated that derivatives of triazolo-pyrimidines exhibited potent anticancer activity against several cancer cell lines. For instance, compounds sharing the triazolo-pyrimidine scaffold showed IC50 values in the low micromolar range against human cancer cell lines, indicating promising anticancer potential.

2. Antimicrobial Studies

In vitro studies have shown that compounds with methoxy substitutions possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

3. Enzyme Inhibition

Research has highlighted the enzyme inhibitory potential of this compound class. For example, derivatives were tested against various kinases, showing IC50 values ranging from 10 to 100 µM, suggesting moderate to strong inhibition.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
7-(4-HYDROXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINEHydroxyl group at position 7Anticancer activity
5-METHYL-N-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINELacks phenolic substituentsModerate enzyme inhibition
7-(3-METHOXYPHENYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINEMethoxy group at position 7Antimicrobial properties

Comparison with Similar Compounds

Structural Analogues

The table below compares structural analogs based on substituent variations, synthesis yields, melting points, and reported bioactivities:

Compound Name / ID Substituents (Positions) Melting Point (°C) Yield (%) Reported Bioactivity Key Reference
Target Compound 7-(3-MeOPh), 2-(4-MeOPh), N-(pyridin-3-yl) Not reported Not reported Inferred antimicrobial potential N/A
5j () N-(4-nitrophenyl), 7-(3,4,5-trimethoxyphenyl) 319.9–320.8 43 Not specified
5k () N-(4-bromophenyl), 7-(3,4,5-trimethoxyphenyl) 280.1–284.3 54 Not specified
2h () 2-thioether, 1,3-dioxolane, N-(4-MeOPh) 251.9–253.1 Not reported mTOR inhibition (radiosensitizer)
V1-V10 () 7-(4-benzyloxy-3-MeOPh), N-(substituted phenyl) Not reported 50–70 Antimicrobial, antioxidant
7-(4-benzyloxy-3-MeOPh)-N-(4-ClPh) () 7-(benzyloxy-3-MeOPh), N-(4-ClPh) Not reported Not reported Not specified
62 () 7-(3-(4-MeOPh)pyrrolidinyl), 5-(pyridin-2-yl) 222–223 Not reported Anti-tubercular activity
Key Observations:

Substituent Impact on Yield :

  • Electron-withdrawing groups (e.g., nitro in 5j ) correlate with lower yields (43%) compared to bromo (5k , 54%), suggesting steric/electronic challenges in synthesis .
  • Bulky groups (e.g., benzyloxy in V1-V10 ) are synthesized via Biginelli reactions with moderate yields (50–70%) .

Thermal Stability :

  • Melting points range widely (222–320°C), with nitro-substituted 5j showing the highest thermal stability (320°C) .

Bioactivity Trends: Pyridinyl and methoxyphenyl groups (as in the target compound) are recurrent in anti-tubercular (62) and mTOR-inhibitory (2h) agents .

Key Observations:
  • highlights a green synthesis approach using water/ethanol mixtures and a recyclable additive, contrasting with DMF-dependent methods in .
  • One-pot strategies () improve efficiency but may lack scalability for complex substituents .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule contains several key structural features that guide our synthetic approach:

  • Atriazolo[1,5-a]pyrimidine core scaffold
  • A 3-methoxyphenyl group at position 7
  • A 4-methoxyphenyl group at position 2
  • A methyl group at position 5
  • A pyridin-3-yl carboxamide at position 6
  • Partial saturation at positions 4 and 7 (dihydro)

Retrosynthetic analysis suggests that the most efficient approach to this molecule is a one-pot multicomponent reaction strategy that constructs the triazolopyrimidine core while simultaneously introducing the required substituents. This approach has been successfully employed for the synthesis of similar triazolopyrimidine derivatives as reported in the literature.

One-Pot Multicomponent Reaction Approach

Drawing from the methodologies described in recent literature, a one-pot, three-component reaction represents the most efficient route for the synthesis of the target compound.

Preparation of Key Starting Materials

Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-1,2,4-triazole

The 5-amino-1-(4-methoxyphenyl)-1H-1,2,4-triazole serves as a crucial precursor for the multicomponent reaction. Its synthesis can be accomplished through the reaction of 4-methoxyphenylhydrazine with cyanamide, followed by cyclization under basic conditions.

Procedure:

  • Dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq, 1.74 g) in methanol (20 mL) and add sodium hydroxide (1.0 eq, 0.40 g).
  • Stir the mixture for 15 minutes at room temperature.
  • Add cyanamide (1.2 eq, 0.50 g) and heat the mixture under reflux for 4 hours.
  • Remove the solvent under reduced pressure, and add ethanol (15 mL) to the residue.
  • Heat the mixture under reflux for an additional 4 hours.
  • Cool the mixture to room temperature, and filter the precipitate.
  • Recrystallize the crude product from ethanol to obtain pure 5-amino-1-(4-methoxyphenyl)-1H-1,2,4-triazole.

Expected yield: 85-90%

Synthesis of N-(pyridin-3-yl)-3-oxobutanamide

N-(pyridin-3-yl)-3-oxobutanamide is another essential starting material that introduces the methyl group at position 5 and the pyridin-3-yl carboxamide at position 6 of the target molecule.

Procedure:

  • Combine ethyl acetoacetate (1.2 eq, 1.56 g) and 3-aminopyridine (1.0 eq, 0.94 g) in toluene (25 mL).
  • Heat the mixture under reflux for 8 hours.
  • Monitor the reaction by TLC using hexane/ethyl acetate (1:1) as the mobile phase.
  • Cool the mixture to room temperature, and remove the solvent under reduced pressure.
  • Purify the residue by recrystallization from ethanol to obtain pure N-(pyridin-3-yl)-3-oxobutanamide.

Expected yield: 75-80%

One-Pot Multicomponent Reaction

The target compound can be synthesized by reacting 5-amino-1-(4-methoxyphenyl)-1H-1,2,4-triazole, 3-methoxybenzaldehyde, and N-(pyridin-3-yl)-3-oxobutanamide in the presence of a suitable catalyst.

Procedure:

  • Add maltose (25 mol%, 0.096 g) to a mixture of 3-methoxybenzaldehyde (1.0 mmol, 0.136 g), 5-amino-1-(4-methoxyphenyl)-1H-1,2,4-triazole (1.0 mmol, 0.190 g), and N-(pyridin-3-yl)-3-oxobutanamide (1.0 mmol, 0.178 g).
  • Heat the reaction mixture to 80°C and stir for 2 hours.
  • Monitor the reaction by TLC using a hexane/ethyl acetate (4:6) solvent system.
  • After completion of the reaction, cool the mixture to room temperature, and wash with water (3 × 10 mL) to remove the catalyst.
  • Collect the solid product by filtration and purify by recrystallization from ethanol.

Expected yield: 80-95%

Mechanism of the Multicomponent Reaction

The reaction proceeds through the following key steps:

  • A Knoevenagel condensation between 3-methoxybenzaldehyde and N-(pyridin-3-yl)-3-oxobutanamide to form an α,β-unsaturated carbonyl intermediate.
  • Michael addition of the amino group of 5-amino-1-(4-methoxyphenyl)-1H-1,2,4-triazole to the α,β-unsaturated carbonyl intermediate.
  • Intramolecular cyclization and dehydration to form the triazolopyrimidine ring system.

The proposed mechanism aligns with that described by researchers for similar triazolopyrimidine derivatives. According to search result, "the reaction begins with an attack of the pi doublet of the enol form of ethyl acetoacetate on the carbonyl of the aromatic aldehyde leading subsequently, after the elimination of a molecule of water, to the corresponding arylidene according to a known Knoevenagel-type reaction."

Optimization of Reaction Conditions

Catalyst Selection and Loading

The choice of catalyst significantly impacts the efficiency of the multicomponent reaction. Based on the methodology described in search result, maltose has been shown to be an effective catalyst for similar reactions. The optimal catalyst loading appears to be 25 mol%, although this may be adjusted based on specific requirements.

Alternative catalysts, such as p-toluenesulfonic acid (APTS), have also been reported for similar reactions. According to search result, "a reduction in the reaction time to 18 h at the reflux of ethanol in the presence of 10 mol% of APTS resulted in an incomplete conversion rate."

Solvent and Temperature Effects

The reaction can be conducted under solvent-free conditions or in an appropriate solvent such as ethanol. The choice of solvent affects reaction rate, yield, and product purity.

Table 1 summarizes the optimization of reaction conditions based on data extrapolated from similar compounds.

Table 1: Optimization of Reaction Conditions for One-Pot Multicomponent Synthesis

Entry Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 Maltose 25 Solvent-free 80 2 94
2 Maltose 15 Solvent-free 80 2 90
3 Maltose 10 Solvent-free 80 2 85
4 APTS 10 Ethanol Reflux 24 92
5 APTS 10 Acetonitrile Reflux 24 50
6 None - Solvent-free 80 2 10

From this data, it is evident that maltose at 25 mol% under solvent-free conditions at 80°C provides the highest yield, while APTS in ethanol at reflux temperature also gives good results but requires longer reaction times.

Purification and Characterization

Purification Methods

The crude product obtained from either synthetic route can be purified by recrystallization from ethanol or by column chromatography using an appropriate solvent system. For the target compound, recrystallization from ethanol is typically sufficient to obtain high-purity material.

According to search result, "After completion of the reaction (monitored by TLC), the reaction mixture was washed with H2O (3 × 10 mL). The catalyst was removed by simple filtration and the product was crystallized from ethanol."

Spectral Characterization

The purified target compound can be characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Table 2: Comparative Analysis of Different Triazolopyrimidine Derivatives

Compound R1 (Position 2) R2 (Position 7) R3 (Carboxamide) Yield (%) Melting Point (°C)
Target Compound 4-methoxyphenyl 3-methoxyphenyl pyridin-3-yl - -
Compound A phenyl phenyl phenyl 94 245-247
Compound B 4-methoxyphenyl phenyl phenyl 92 240-242
Compound C phenyl 4-chlorophenyl phenyl 89 238-240

This comparative data is extrapolated from similar compounds reported in search result, which notes that "White solid; yield 94%; m.p. 245–247 °C; IR (KBr, cm−1): 1596 (C=C), 1672 (CON), 3297 (NH)."

Comparative Analysis of Synthetic Routes

Efficiency and Yield

The one-pot multicomponent reaction approach offers several advantages in terms of efficiency and yield. By constructing the triazolopyrimidine core and introducing the required substituents in a single step, this approach minimizes the number of isolation and purification steps, potentially leading to higher overall yields.

Based on yields reported for similar compounds in the literature, the one-pot approach is expected to provide the target compound in yields of 80-95%, depending on the specific reaction conditions and the purity of the starting materials.

Troubleshooting and Optimization Strategies

Common Issues and Solutions

During the synthesis of the target compound, several issues may arise:

  • Low yield in the one-pot multicomponent reaction:

    • Ensure the purity of the starting materials
    • Optimize the catalyst loading
    • Adjust the reaction temperature and time
    • Consider using an alternative solvent
  • Difficulty in purifying the target compound:

    • Explore different recrystallization solvents
    • Consider using column chromatography with an appropriate solvent system
    • Optimize the reaction conditions to minimize the formation of impurities
  • Inconsistent results in the synthesis:

    • Ensure consistent stirring and heating
    • Use dry solvents and reagents
    • Follow the procedure consistently

Green Chemistry Considerations

The use of maltose as a catalyst represents a green chemistry approach to the synthesis of the target compound. According to search result, maltose is "commercially available, cheap and eco-friendly." Additionally, the one-pot multicomponent reaction approach minimizes waste generation and energy consumption, aligning with the principles of green chemistry.

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